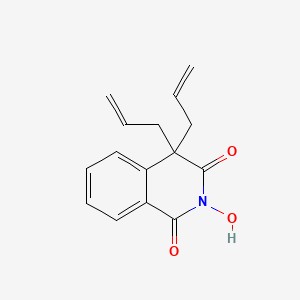

4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione

Description

Historical Context and Chemical Significance of the Isoquinoline (B145761) Ring System

The story of isoquinoline, a heterocyclic aromatic organic compound, began in 1885 when it was first isolated from coal tar. wikipedia.org Structurally, it is a benzopyridine, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, making it a structural isomer of quinoline. wikipedia.org This unique arrangement of atoms confers specific chemical properties and reactivity. solubilityofthings.com

Beyond its synthetic origins, the isoquinoline nucleus is a fundamental structural motif found in thousands of naturally occurring plant alkaloids. wikipedia.orgsolubilityofthings.com Many of these natural products are derived from the aromatic amino acid tyrosine. wikipedia.org Notable examples include the analgesic morphine from the opium poppy and the antimicrobial berberine (B55584) from barberry plants. amerigoscientific.comfiveable.me

The discovery and understanding of the isoquinoline ring system have been pivotal in the fields of organic chemistry and pharmacology. amerigoscientific.com Its presence in numerous biologically active compounds has made it a significant target for chemical synthesis and a source of inspiration for the development of new therapeutic agents. fiveable.meacs.org Derivatives of isoquinoline have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antihypertensive properties, cementing the ring system's importance in medicinal chemistry. solubilityofthings.comamerigoscientific.comacs.org

Structural Characteristics and Chemical Importance of the Isoquinoline-1,3(2H,4H)-dione Scaffold

Within the broad family of isoquinoline derivatives, the isoquinoline-1,3(2H,4H)-dione scaffold, also known as homophthalimide, holds particular importance. nih.gov This structure is characterized by a bicyclic system with two carbonyl groups at the C1 and C3 positions.

In recent years, isoquinoline-1,3(2H,4H)-dione and its derivatives have garnered significant attention from synthetic and medicinal chemists. researchgate.netrsc.org The scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility makes it an attractive starting point for designing novel drug candidates. mdpi.com

The chemical importance of this scaffold is highlighted by its use as a key intermediate in the synthesis of more complex molecules and its incorporation into compounds with diverse biological activities, including antitumor and antibacterial properties. researchgate.netmdpi.com Consequently, the development of simple, mild, and efficient synthetic methods to create and functionalize this scaffold is an active area of chemical research. rsc.orgrsc.org Modern synthetic strategies often involve cascade reactions to construct the core in good yields under mild conditions. researchgate.netrsc.org

Academic Rationale for Investigating Substituted Isoquinoline-1,3(2H,4H)-diones, with a Specific Focus on 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione

The academic rationale for investigating substituted isoquinoline-1,3(2H,4H)-diones is primarily driven by the quest for new therapeutic agents. The core scaffold provides a robust foundation that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. A key example is the investigation of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, which was identified as a scaffold for inhibiting two critical enzymes in the HIV-1 lifecycle: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase. smolecule.comnih.govchemicalbook.commedchemexpress.com

This initial discovery prompted further research into structure-activity relationships (SAR), exploring how different substituents on the core scaffold would affect its biological activity. One specific area of focus has been the alkylation of position 4. nih.gov The introduction of alkyl or arylalkyl groups at this position is a strategy to probe the binding pocket of the target enzymes and potentially improve inhibitory activity. nih.gov

This compound is a specific derivative synthesized within this investigative framework. Research into a series of 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones revealed important insights into the compound class. In one study, fifteen derivatives with different alkyl and arylalkyl groups at position 4 were synthesized and evaluated. nih.gov

The findings from this research are summarized below:

HIV-1 Integrase (IN) Inhibition: Four of the synthesized compounds demonstrated inhibitory activity against HIV-1 integrase at a low micromolar level. Docking studies suggested that certain substitutions, such as a 4-pentyl or 4-(3-phenylpropyl) group, led to slightly improved integrase inhibition compared to the unsubstituted parent scaffold. nih.gov

HIV-1 RNase H Inhibition: In contrast, all the synthesized 4-substituted compounds showed poor inhibitory properties against the RNase H function of HIV-1 reverse transcriptase. nih.gov

Cytotoxicity: A significant challenge identified was that the tested compounds exhibited high cellular cytotoxicity, which limits their potential application as antiviral agents. nih.gov

Despite the cytotoxicity issue, these compounds are considered a valuable basis for the development of new hits. nih.gov The research provides a clear rationale for synthesizing specific derivatives like this compound to further understand the structural requirements for potent and selective enzyme inhibition while seeking to design new analogues with a more favorable toxicity profile.

Interactive Data Table: Research Findings for 4-Substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

| Target Enzyme | Summary of Inhibitory Activity | Key Findings |

| HIV-1 Integrase | Low micromolar inhibition observed for four compounds. | Activity is sensitive to the nature of the C-4 substituent. nih.gov |

| HIV-1 RNase H | Poor inhibitory properties across all tested compounds. | The 4-substituted scaffold appears unsuitable for targeting this enzyme. nih.gov |

| Cellular Viability | High cytotoxicity observed for all tested compounds. | This presents a major hurdle for therapeutic development. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,4-bis(prop-2-enyl)isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-3-9-15(10-4-2)12-8-6-5-7-11(12)13(17)16(19)14(15)18/h3-8,19H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHPYNGDOIYGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(C2=CC=CC=C2C(=O)N(C1=O)O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Diallyl 2 Hydroxyisoquinoline 1,3 2h,4h Dione

General Synthetic Strategies for the Isoquinoline-1,3(2H,4H)-dione Core

The isoquinoline-1,3(2H,4H)-dione scaffold, also known as homophthalimide, is a crucial intermediate. Its synthesis can be achieved through several robust methods.

A prominent method for constructing the isoquinoline-1,3(2H,4H)-dione core involves intramolecular cyclization reactions. One modern approach utilizes a radical cascade reaction. For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and various aldehydes can generate substituted isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org This reaction proceeds through an oxidative cross-coupling followed by a radical addition to the aromatic ring, offering good yields under mild, metal-free, and solvent-free conditions. rsc.org These radical cascade reactions, employing substrates like acryloyl benzamides with radical precursors containing carbon, sulfur, or other elements, have gained significant attention for their efficiency and simplicity. rsc.org

Classical methods, such as the Bischler–Napieralski synthesis, can also be adapted. This involves the cyclization of an acylated β-phenylethylamine using a Lewis acid, followed by oxidation to form the isoquinoline (B145761) system. acsgcipr.org

Oxidative methods can be employed to form dione (B5365651) or trione (B1666649) structures within the isoquinoline framework. A metal-free, switchable synthesis has been developed for creating isoquinoline-1,3,4-triones from isoquinolinium salts. This process relies on the oxidation of the isoquinolinium salt intermediate with an agent like tert-butyl hydroperoxide. Such strategies showcase the utility of radical oxidation in building complex dione functionalities.

Palladium catalysis offers versatile and efficient pathways to the isoquinoline-1,3(2H,4H)-dione core. One such method is the palladium-catalyzed carbonylation. For example, a Pd-catalyzed, photoinduced benzylic C-H carbonylation and annulation of O-benzyl hydroxylamides provides homophthalimides under mild conditions. organic-chemistry.org Another strategy involves the palladium-catalyzed cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones to yield 4-aryl derivatives, demonstrating the utility of Pd-catalysis in functionalizing the core structure. organic-chemistry.org Furthermore, a selective and efficient synthesis of isoquinoline-1,3(2H,4H)-diones can be achieved through a palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines. organic-chemistry.org This one-step approach is notable for its mild conditions and tolerance of various functional groups. organic-chemistry.org

Table 1: Comparison of General Synthetic Strategies for the Isoquinoline-1,3(2H,4H)-dione Core

| Strategy | Key Reactants | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Radical Cascade Cyclization | N-alkyl-N-methacryloylbenzamide, Aldehydes | Mild, metal-free, solvent-free | High efficiency, green chemistry |

| Bischler-Napieralski Type | Acylated β-phenylethylamine | Lewis acid (e.g., POCl₃), then oxidation | Classical, well-established |

| Oxidative Annulation | Isoquinolinium salts | Oxidizing agents (e.g., TBHP) | Access to highly oxidized cores |

| Palladium-Catalyzed Carbonylation | O-benzyl hydroxylamides or o-halobenzoates | Pd catalyst, CO, light or base | High efficiency, mild conditions |

Specific Routes for Incorporating the 2-Hydroxy Group

Once the isoquinoline-1,3(2H,4H)-dione core is synthesized, the next crucial step is the introduction of the hydroxyl group at the nitrogen atom (N-hydroxylation).

Direct hydroxylation of a pre-formed isoquinoline-1,3(2H,4H)-dione is a feasible approach. Research has demonstrated an efficient, base-catalyzed aerobic hydroxylation of isoquinoline-1,3(2H,4H)-diones. This method operates under transition-metal-free and reductant-free conditions, using air as the oxidant. The reaction is compatible with a wide range of substrates and proceeds under mild conditions, making it an attractive route for synthesizing 2-hydroxyisoquinoline-1,3(2H,4H)-diones.

Post-cyclization functionalization is the most direct strategy for N-hydroxylation. The synthesis of N-hydroxyimides can also be achieved by reacting the corresponding anhydride (B1165640) with hydroxylamine (B1172632). For instance, a modified N-hydroxyimide was prepared by reacting a naphthalic anhydride derivative with hydroxylamine to yield the target N-hydroxynaphthalimide. A similar strategy could be envisioned starting from homophthalic anhydride or its derivatives to form the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold directly.

Introduction of 4,4-Diallyl Groups

The final structural feature of the target molecule is the geminal diallyl substitution at the C-4 position. This transformation involves the C-alkylation of the isoquinoline-1,3(2H,4H)-dione core. The methylene (B1212753) protons at the C-4 position are acidic due to their position between two carbonyl groups, facilitating deprotonation and subsequent alkylation.

The most plausible route for introducing two allyl groups is a sequential base-mediated alkylation using an allyl halide, such as allyl bromide. The process would involve:

Mono-allylation: Treatment of 2-hydroxyisoquinoline-1,3(2H,4H)-dione with one equivalent of a suitable base (e.g., sodium hydride, potassium carbonate) to generate the enolate at C-4, followed by reaction with one equivalent of allyl bromide to form 4-allyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione.

Di-allylation: A second deprotonation at the now less acidic C-4 position with a stronger base or under more forcing conditions, followed by quenching with another equivalent of allyl bromide.

The alkylation of 1,3-dicarbonyl compounds is a well-established transformation, though regioselectivity between C- and O-alkylation can be a challenge. researchgate.net For cyclic 1,3-diones, C-alkylation is often achievable with high yields. researchgate.net

Phase-transfer catalysis (PTC) is a powerful technique for alkylation reactions, often providing higher yields, milder conditions, and easier workups compared to traditional methods. acsgcipr.org In this scenario, the 2-hydroxyisoquinoline-1,3(2H,4H)-dione could be dissolved in a non-polar organic solvent with allyl bromide. An aqueous solution of a base like sodium hydroxide (B78521) would be used, along with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). tsijournals.com The catalyst transports the hydroxide ion into the organic phase to deprotonate the dione and the resulting enolate then reacts with the allyl bromide. This method is often highly efficient for C-alkylation and could be applied sequentially to achieve diallylation. rsc.orgphasetransfer.com

Table 2: Potential Methods for C-4 Diallylation

| Method | Reagents | Key Features | Potential Challenges |

|---|---|---|---|

| Sequential Base-Mediation | Strong base (e.g., NaH, LDA), Allyl Bromide | Stepwise control over alkylation | Requires two separate steps; potential for O-alkylation |

| Phase-Transfer Catalysis | NaOH (aq), Allyl Bromide, PTC catalyst (e.g., TBAB) | Mild conditions, inexpensive base, high efficiency | Catalyst selection can be crucial; optimization may be needed |

Advanced Methods for Introducing Diallyl Substituents at the C-4 Position

The creation of the C-4 quaternary center in 4,4-diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione is a key synthetic step. Advanced methodologies for this transformation can be categorized into direct alkylation strategies, radical-based approaches, and multi-component reactions, each offering distinct advantages in terms of efficiency and substrate scope.

The most direct approach to the synthesis of this compound involves the sequential or one-pot diallylation of the parent 2-hydroxyisoquinoline-1,3(2H,4H)-dione. The methylene group at the C-4 position is activated by the two adjacent carbonyl groups, rendering the protons acidic and amenable to deprotonation by a suitable base to form a nucleophilic enolate.

While the direct diallylation of 2-hydroxyisoquinoline-1,3(2H,4H)-dione has not been explicitly detailed in the reviewed literature, the mono-alkylation of this scaffold is a known transformation. Studies have shown that a variety of alkyl and arylalkyl groups can be introduced at the C-4 position, demonstrating the feasibility of C-alkylation at this center. This suggests that a similar approach using an allyl halide, such as allyl bromide, would likely yield the mono-allylated intermediate, 4-allyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione.

The subsequent introduction of the second allyl group to form the quaternary center can be more challenging. The acidity of the remaining proton at C-4 in the mono-allylated intermediate is generally lower, and the steric hindrance is increased, which may necessitate stronger reaction conditions or more reactive electrophiles.

Drawing an analogy from the well-established chemistry of 1,3-dicarbonyl compounds, which share the active methylene feature, phase-transfer catalysis (PTC) presents a powerful method for achieving di-alkylation. Under PTC conditions, a quaternary ammonium salt transports the enolate from an aqueous or solid phase into an organic phase where the reaction with the alkylating agent occurs. This technique often provides high yields and can be performed under milder conditions, which would be beneficial for a potentially sensitive substrate like 2-hydroxyisoquinoline-1,3(2H,4H)-dione.

A plausible synthetic route, adapted from general procedures for the diallylation of 1,3-diketones, is presented in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Mono-allylation | 2-hydroxyisoquinoline-1,3(2H,4H)-dione, Allyl bromide (1 equiv.), K₂CO₃, Acetone, reflux | 4-Allyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| 2 | Second Allylation | 4-Allyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione, Allyl bromide (excess), Stronger base (e.g., NaH) or PTC conditions (e.g., NaOH, TBAB), THF or Toluene | This compound |

This table presents a hypothetical reaction scheme based on analogous chemical transformations.

Radical cascade reactions offer a sophisticated and powerful alternative for the construction of complex molecular architectures, including those with quaternary carbon centers. In the context of synthesizing diallylated compounds, a radical-based approach could circumvent some of the challenges associated with ionic alkylation methods, such as the need for strong bases and the potential for side reactions.

While a direct radical cascade synthesis of this compound has not been reported, the synthesis of the broader isoquinoline-1,3(2H,4H)-dione family through radical cascade reactions is an active area of research. These reactions often involve the generation of a radical species that adds to an alkene, followed by an intramolecular cyclization onto an aromatic ring.

For the specific introduction of two allyl groups, one can envision a strategy starting from a precursor already containing one allyl group and a radical precursor moiety. Activation of the radical precursor would initiate a cascade involving the functionalization of an external alkene (the second allyl group source) and subsequent cyclization.

A more relevant analogy can be found in studies of radical cyclization cascades using substrates that are themselves diallylated. For instance, diethyl 2,2-diallylmalonate has been employed as a probe in radical cascade cyclization studies. In these systems, a radical is generated elsewhere in the molecule or from an external source, which then initiates a cyclization cascade involving one or both of the allyl groups of the diallylmalonate unit. This demonstrates the principle of engaging diallylated centers in radical transformations to build complex polycyclic systems.

The following table outlines a conceptual framework for how a radical cascade might be designed for the synthesis of a diallylated heterocyclic system, based on general principles of radical chemistry.

| Stage | Process | Description |

| Initiation | Radical Generation | A radical is generated from a suitable precursor (e.g., via photoredox catalysis or with a chemical initiator). |

| Propagation | Intermolecular Addition | The generated radical adds to a diallylated precursor at a suitable position, or a radical is generated on the diallylated precursor itself. |

| Intramolecular Cyclization | The newly formed radical undergoes an intramolecular cyclization, potentially involving one of the allyl groups. | |

| Further Transformation | The resulting cyclic radical can be trapped or participate in further cascade steps to build molecular complexity. | |

| Termination | Radical Quenching | The radical chain is terminated by recombination, disproportionation, or reaction with a trapping agent. |

This table illustrates a generalized mechanistic pathway for a radical cascade reaction.

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. An MCR approach to this compound would be an elegant strategy, allowing for the rapid assembly of this complex molecule from simpler starting materials.

Although a specific MCR for the synthesis of the target molecule is not documented, the synthesis of various heterocyclic compounds, including those with quaternary carbon centers, has been successfully achieved using MCRs. The key to designing such a reaction would be the selection of starting materials that, upon condensation and subsequent cyclization, naturally lead to the desired diallylated isoquinolinedione core.

A hypothetical MCR could involve a 2-halobenzoyl halide, an N-hydroxyamine derivative, and a diallylated nucleophile. The initial reaction would likely be the formation of an N-acyliminium ion or a related reactive intermediate, which would then be trapped by the diallylated nucleophile. A final intramolecular cyclization would then furnish the desired heterocyclic scaffold.

The power of MCRs also lies in their potential for divergent synthesis. By systematically varying the starting components, a library of related diallyl derivatives could be generated. For example, by changing the substitution pattern on the 2-halobenzoyl halide or by using different diallylated nucleophiles, one could access a range of analogs with diverse properties.

The table below summarizes the potential components for a hypothetical MCR leading to the diallylated isoquinolinedione scaffold.

| Component | Role in the Reaction | Example |

| Component 1 | Provides the aromatic backbone and one carbonyl group | 2-Bromobenzoyl chloride |

| Component 2 | Source of the N-hydroxyimide moiety | Hydroxylamine |

| Component 3 | Introduces the diallylated quaternary carbon | Diethyl diallylmalonate |

| Catalyst/Promoter | Facilitates the reaction cascade | A Lewis acid or a transition metal catalyst |

This table outlines the components of a conceptual multi-component reaction for the synthesis of the target compound.

Comprehensive Spectroscopic Techniques for Molecular Structure Confirmation

A variety of spectroscopic methods have been employed to build a detailed picture of the compound's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, 2D NMR Experiments (e.g., COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the isoquinoline core, as well as characteristic signals for the allyl group protons, including the methylene (-CH₂-) and terminal vinyl (=CH₂) protons. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbons (C=O) of the dione functionality, the aromatic carbons, and the carbons of the two allyl groups (both sp² and sp³ hybridized).

2D NMR Experiments: To establish the precise connectivity between protons and carbons, a series of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, within the allyl groups and the aromatic ring.

HMQC/HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, confirming the C-H framework.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the attachment of the allyl groups to the C4 position.

Hypothetical NMR Data for this compound (Note: As no specific literature data is available, this table represents expected values based on the structure and data from similar compounds.)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic | 7.2-8.0 | m | Ar-H |

| Allyl | 5.5-6.0 | m | -CH=CH₂ |

| Allyl | 4.9-5.2 | m | -CH=CH₂ |

| Allyl | 2.5-2.8 | d | -CH₂- |

| Hydroxy | Varies | br s | N-OH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| Carbonyl | 170-180 | C=O | |

| Aromatic/Olefinic | 115-140 | Ar-C, C=C | |

| Quaternary | 50-60 | C4 | |

| Methylene | 35-45 | -CH₂- |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of the compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₅H₁₅NO₃), the experimentally determined monoisotopic mass would be expected to be very close to the calculated value, confirming the molecular formula with high precision.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the carbonyl (C=O) groups of the dione, typically in the range of 1650-1750 cm⁻¹. Other significant peaks would include those for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic (allyl) groups, and C=C stretching of the aromatic ring and allyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations and C=C double bonds of the allyl groups would be expected to give strong signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic structure of the molecule. The spectrum of this compound would display absorption bands corresponding to π→π* transitions within the conjugated aromatic system of the isoquinoline core.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While spectroscopic methods provide a wealth of information about the molecule's structure, X-ray crystallography offers an unambiguous, three-dimensional picture of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.

Crystal Data and Refinement Parameters

Although specific crystallographic data for this compound is not available in the searched literature, a typical analysis would yield the following parameters. For comparison, data for the parent compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, has been reported, showing a monoclinic crystal system. nih.gov

Hypothetical Crystal Data and Refinement Parameters (Note: This table is illustrative of the data that would be obtained from an X-ray crystallographic analysis.)

| Parameter | Value |

| Empirical formula | C₁₅H₁₅NO₃ |

| Formula weight | 257.28 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated density (Mg/m³) | [Value] |

| R-factor (%) | [Value] |

| Goodness-of-fit | [Value] |

The resulting crystal structure would confirm the connectivity established by NMR and provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the allyl groups and the packing of the molecules in the crystal lattice.

Structural Analysis of this compound Remains Undetermined

Detailed crystallographic and spectroscopic data for the specific chemical compound this compound are not available in the current body of scientific literature. While research has been conducted on the parent compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, and other derivatives, specific experimental data on the molecular geometry, intermolecular interactions, and crystalline conformation of the 4,4-diallylated version has not been publicly reported.

The structural elucidation of a chemical compound is fundamental to understanding its physical and chemical properties. This is typically achieved through techniques such as X-ray crystallography, which provides precise measurements of bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule. Furthermore, analysis of the crystal packing reveals crucial information about intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, which govern the material's bulk properties.

For the parent compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, crystallographic studies have provided a comprehensive understanding of its solid-state structure. These studies have detailed the planar nature of the isoquinoline core and the specific hydrogen bonding networks and stacking interactions that define its crystal lattice. However, the introduction of two allyl groups at the 4-position in this compound would significantly alter the molecule's steric and electronic properties. These bulky and flexible allyl groups would be expected to have a profound impact on the molecular conformation and the way the molecules arrange themselves in a crystalline solid.

Without experimental data for this compound, any discussion of its specific structural features would be speculative. The precise bond lengths and angles within the diallylated structure, the nature of its intermolecular interactions, and its preferred conformation in the crystalline state remain subjects for future experimental investigation.

Structural Elucidation and Advanced Spectroscopic Characterization

Specific experimental data on the bond lengths, bond angles, and torsional angles for 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione are not available in published literature.

A detailed analysis of the intermolecular interactions for this compound, including hydrogen bonding networks, π-π stacking, and van der Waals forces, cannot be provided without crystallographic data.

Information regarding the conformational analysis of this compound in the crystalline state is currently unavailable.

Chemical Reactivity and Transformative Organic Chemistry of 4,4 Diallyl 2 Hydroxyisoquinoline 1,3 2h,4h Dione

Reactivity Profile of the Isoquinoline-1,3(2H,4H)-dione Core

The core heterocyclic system, a derivative of homophthalimide, possesses a unique reactivity profile influenced by its carbonyl groups, the N-hydroxyimide functionality, and the aromatic ring.

Condensation Reactions with Various Nucleophiles

The isoquinoline-1,3(2H,4H)-dione scaffold is known for its potential to undergo condensation reactions. In unsubstituted or mono-substituted analogs, the methylene (B1212753) group at the C4 position is activated by the two adjacent carbonyl groups, making it susceptible to reactions with electrophiles after deprotonation. However, in 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione, the C4 position is quaternary and lacks acidic protons, thus precluding condensation reactions at this site.

The reactivity of the carbonyl groups themselves towards nucleophiles is generally low due to the electron-donating resonance effect from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbons. While typical imides are relatively resistant to condensation, strong nucleophiles or harsh reaction conditions could potentially lead to ring-opening or other transformations.

Reduction Reactions of the Carbonyl Groups to Hydroxyl or Other Functionalities

The carbonyl groups of the isoquinoline-1,3(2H,4H)-dione core can be targeted by various reducing agents. The specific outcome of the reduction depends on the reagent used and the reaction conditions.

Partial Reduction: Selective reduction of one carbonyl group to a hydroxyl group can be achieved using milder reducing agents, leading to the formation of hydroxylactams.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both amide and ketone carbonyls. This could potentially lead to the reduction of the dione (B5365651) to a diol or even further to the corresponding amine, depending on the stoichiometry and conditions.

| Reducing Agent | Potential Product Functionality | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Selective reduction of the C1 carbonyl to a hydroxyl group. | A mild reagent that typically reduces ketones and aldehydes, but can reduce amides under certain conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of both carbonyls to hydroxyls or complete reduction to the corresponding amine. | A powerful reducing agent for amides and ketones. |

Alkylation and Acylation Reactions at the Nitrogen and Hydroxyl Positions

The presence of the N-hydroxy group provides a key site for functionalization. This hydroxyl group can be both alkylated and acylated under appropriate conditions. N-hydroxyimides, such as N-hydroxyphthalimide, are known to undergo these transformations. researchgate.net

O-Alkylation: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then react with alkyl halides or other electrophiles to form O-alkyl derivatives. organic-chemistry.org

O-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of O-acyl derivatives, such as N-acyloxyimides. chemmethod.com These N-acyloxyphthalimides can serve as precursors for nitrogen-based radical intermediates in certain photochemical reactions. acs.org

Alkylation or acylation could also potentially occur at the imide nitrogen if the hydroxyl group is protected, although this is less common. Mechanochemical methods have been shown to be effective for the N-alkylation of various imides. nih.gov

| Reaction Type | Reagent | Reactive Site | Expected Product |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | N-OH | 4,4-Diallyl-2-alkoxyisoquinoline-1,3(2H,4H)-dione |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | N-OH | 4,4-Diallyl-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl acetate |

Chemical Transformations of the Diallyl Moieties

The two allyl groups at the C4 position are rich in electron density due to their double bonds, making them susceptible to a variety of addition and cycloaddition reactions.

Electrophilic Addition Reactions to the Alkene Bonds (e.g., Halogenation, Hydrohalogenation)

The alkene functionalities of the diallyl groups readily undergo electrophilic addition reactions. In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bonds would be expected to follow Markovnikov's rule. libretexts.org Protonation of the double bond will occur to form the more stable secondary carbocation, followed by attack of the halide ion.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by a halide ion leads to the formation of a dihaloalkane.

Cycloaddition Reactions (e.g., Diels-Alder Reactions) with Dienophiles

The alkene moieties of the allyl groups can participate as 2π-electron components in cycloaddition reactions.

Diels-Alder Reaction: The allyl groups can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.orgmasterorganicchemistry.com This powerful reaction forms a six-membered ring and is a key method for constructing complex cyclic systems. The reactivity of the allyl group as a dienophile is enhanced by the proximity of the electron-withdrawing isoquinoline-1,3-dione core. organic-chemistry.orgchemistrysteps.com

1,3-Dipolar Cycloaddition: The allyl groups can also react with 1,3-dipoles (such as azides, nitrile oxides, or nitrones) in a [3+2] cycloaddition to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This type of reaction, often referred to as the Huisgen cycloaddition, is a highly efficient method for the synthesis of various heterocycles. organic-chemistry.org

| Reaction Type | Reagent | Description | Potential Product |

|---|---|---|---|

| Hydrohalogenation | HBr | Electrophilic addition following Markovnikov's rule. | 4,4-Bis(2-bromopropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| Halogenation | Br₂ | Addition of bromine across the double bond. | 4,4-Bis(2,3-dibromopropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| Diels-Alder Reaction | 1,3-Butadiene | [4+2] cycloaddition where the allyl group is the dienophile. | Cyclohexene-adduct |

| 1,3-Dipolar Cycloaddition | Phenyl Azide | [3+2] cycloaddition to form a triazoline ring. | Triazoline-adduct |

Olefin Metathesis Reactions, Including Ring-Closing Metathesis (RCM) for Macrocycle Formation or Other Cyclizations

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene bonds. wikipedia.org In the context of this compound, the two spatially proximate allyl groups make it an ideal candidate for ring-closing metathesis (RCM). This intramolecular reaction would lead to the formation of a new cyclic structure fused to the isoquinoline (B145761) core, with the concurrent release of ethylene gas, which entropically drives the reaction to completion. organic-chemistry.org

The general mechanism for RCM, catalyzed by transition metal complexes such as Grubbs' or Schrock's catalysts, proceeds through a metallacyclobutane intermediate. wikipedia.orgharvard.edu For this compound, this would involve the formation of a new carbon-carbon double bond, resulting in a spirocyclic system. The size of the newly formed ring would depend on the points of connection between the two allyl chains.

Table 1: Predicted Products of Ring-Closing Metathesis (RCM) of this compound

| Reactant | Catalyst | Predicted Product | Ring Size |

| This compound | Grubbs' Catalyst (1st or 2nd generation) | Spiro[cyclopent-3-ene-1,4'-isoquinoline]-2'-hydroxy-1',3'(2'H)-dione | 5-membered |

The efficiency of the RCM reaction can be influenced by factors such as catalyst choice, solvent, and temperature. The presence of the N-hydroxy group on the isoquinoline core is not expected to significantly interfere with the commonly used ruthenium-based catalysts, which are known for their high functional group tolerance. organic-chemistry.orgbeilstein-journals.org

Radical Reactions Involving Allyl Groups (e.g., Polymerization, Addition Reactions)

The allyl groups of this compound are susceptible to radical reactions. Under radical initiation conditions, these groups can undergo polymerization or participate in addition reactions.

In the case of polymerization, the diallyl nature of the substrate could lead to the formation of cross-linked polymers. The reaction would be initiated by a radical species, which adds to one of the double bonds, generating a new radical that can then propagate by reacting with other monomers.

Radical addition reactions would involve the addition of a radical species across the double bond of one or both allyl groups. For example, the addition of a thiol radical (RS•) could proceed via a chain mechanism to yield a thioether. The regioselectivity of such an addition would likely favor the formation of the more stable radical intermediate, which in the case of an allyl group would be at the terminal carbon.

While the stereoselectivity of radical reactions can be challenging to control, modern methods have been developed to achieve high levels of stereocontrol in certain cases. nih.govrsc.orgresearchgate.net The specific stereochemical outcome would depend on the nature of the radical, the substrate, and the reaction conditions.

Oxidation Reactions of the Alkene Functionalities

The alkene functionalities of the allyl groups are prone to a variety of oxidation reactions, offering pathways to introduce new functional groups such as epoxides, diols, and carbonyls.

Epoxidation: The double bonds can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed oxidations. The resulting diepoxide could serve as a precursor for further transformations.

Dihydroxylation: The alkenes can be dihydroxylated to form the corresponding diols. This can be achieved using reagents such as osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate (KMnO₄) under cold, alkaline conditions. The stereochemistry of this reaction is typically syn-addition.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, acidic potassium permanganate, can cleave the double bonds, leading to the formation of aldehydes, carboxylic acids, or ketones, depending on the workup conditions. This would result in the degradation of the allyl side chains and the formation of a dicarboxylic acid or dialdehyde derivative at the 4-position of the isoquinoline core.

The oxidation of diallyl sulfides has been studied, and it is known that the double bonds can be oxidized. wikipedia.orgnih.gov While the electronic environment of the allyl groups in this compound is different, similar reactivity of the alkene moieties is expected.

Table 2: Potential Products of Oxidation Reactions of this compound

| Reaction | Reagents | Potential Product(s) |

| Epoxidation | m-CPBA | 4,4-Bis(oxiran-2-ylmethyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| Dihydroxylation | OsO₄, NMO | 4,4-Bis(2,3-dihydroxypropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione |

| Oxidative Cleavage (reductive workup) | 1. O₃, 2. Zn/H₂O or DMS | 2,2'-(2-Hydroxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4,4-diyl)diacetaldehyde |

| Oxidative Cleavage (oxidative workup) | 1. O₃, 2. H₂O₂ | 2,2'-(2-Hydroxy-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4,4-diyl)diacetic acid |

Studies on Regioselectivity, Stereoselectivity, and Mechanistic Pathways of Reactions

Detailed mechanistic studies specifically on the reactions of this compound are not available in the current body of scientific literature. However, the regioselectivity and stereoselectivity of the aforementioned reactions can be predicted based on established principles of organic chemistry.

Regioselectivity: In radical addition reactions, the addition of a radical to a terminal alkene typically occurs at the less substituted carbon to generate the more stable secondary radical. For oxidation reactions like epoxidation and dihydroxylation, the reaction occurs at the double bond, so regioselectivity is not a primary concern for these terminal alkenes.

Stereoselectivity: The stereochemical outcome of reactions involving the allyl groups would be influenced by several factors. The quaternary center at the 4-position is a prochiral center. Reactions that create a new stereocenter on the allyl chains could potentially lead to diastereomers. For example, in dihydroxylation, the approach of the oxidizing agent could be influenced by the steric bulk of the isoquinoline core, potentially leading to a preferred diastereomer. The development of stereoselective radical reactions has been an area of active research, and the use of chiral auxiliaries or catalysts could potentially induce stereoselectivity in radical additions to the allyl groups. nih.govresearchgate.net

Mechanistic Pathways: The mechanisms for olefin metathesis, radical reactions, and common oxidation reactions of alkenes are well-documented in organic chemistry literature. wikipedia.orgharvard.edu For instance, the Chauvin mechanism for olefin metathesis provides a detailed pathway involving metallacyclobutane intermediates. wikipedia.org Radical reactions proceed through initiation, propagation, and termination steps. Oxidation reactions like epoxidation with peroxy acids involve a concerted mechanism, often referred to as the "butterfly" transition state.

Further experimental investigation is required to elucidate the specific reactivity, regioselectivity, stereoselectivity, and mechanistic details of reactions involving this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. These methods can predict geometric parameters, spectroscopic characteristics, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), can provide optimized molecular geometries, vibrational frequencies, and other spectroscopic data. researchgate.net

While specific DFT studies on this compound are not available in the surveyed literature, studies on similar structures, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, demonstrate the utility of this approach. researchgate.net Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can then be compared with experimental infrared (IR) and Raman spectra to validate the computational model. researchgate.net

Table 1: Representative Theoretical Spectroscopic Data from DFT Calculations for a Related Quinoxaline Derivative researchgate.net

| Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretching |

| ν(C=O) | 1680 | 1675 | Carbonyl stretching |

This table is illustrative and based on data for a structurally related compound to demonstrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactive nature.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

Note: The values in this table are hypothetical and serve to illustrate the concepts of FMO analysis. Actual values would need to be calculated specifically for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from electron delocalization.

For the isoquinoline-1,3-dione core, NBO analysis would likely reveal significant π-conjugation within the aromatic ring and the dione (B5365651) system. The interactions involving the p-orbitals of the allyl groups could also be investigated to understand their electronic influence on the core structure.

Table 3: Example of NBO Analysis Output

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 |

This table presents hypothetical data to demonstrate the type of information obtained from an NBO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show negative potential around the carbonyl oxygen atoms and the hydroxyl group, indicating these as sites for electrophilic interaction. The aromatic ring and the allyl groups would present a more complex potential landscape influencing their reactivity.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations are typically performed on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations can model the behavior of molecules over time, taking into account temperature, pressure, and the presence of a solvent. MD simulations would be particularly useful for exploring the conformational flexibility of the diallyl groups in this compound. By simulating the molecule in different solvents, one could also investigate how the solvent environment affects its structure and dynamics. Currently, there are no specific molecular dynamics simulation studies available in the literature for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity or Physical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. researchgate.net By developing a QSPR model, it would be possible to predict properties such as solubility, boiling point, or even reactivity for a series of related isoquinoline-1,3-dione derivatives. This would involve calculating a range of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the property of interest. Such models can be valuable for screening large libraries of virtual compounds to identify candidates with desired properties. No QSPR models specifically for this compound have been reported in the reviewed literature.

Advanced Chemical Applications and Material Science Potential Excluding Biological/clinical

Utility as a Synthetic Intermediate and Building Block for Complex Chemical Architectures

The diallyl groups of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione serve as versatile handles for a multitude of organic transformations, positioning the molecule as a valuable synthetic intermediate. The two terminal double bonds can undergo a wide array of reactions, allowing for the construction of more complex chemical architectures.

Key Potential Reactions:

Olefin Metathesis: Ring-closing metathesis (RCM) could be employed to form a spirocyclic system, linking the two allyl groups to create a five- or six-membered ring fused at the C4 position. This would generate novel polycyclic frameworks.

Hydroformylation: The addition of a formyl group and hydrogen across the double bonds can introduce aldehyde functionalities, which are precursors for various other chemical moieties.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can truncate the allyl chains to yield carboxylic acids or aldehydes, providing another route for functionalization.

Radical Additions: The allyl groups are susceptible to radical addition reactions, enabling the incorporation of a wide range of atoms and functional groups. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: As demonstrated with related isoquinoline (B145761) systems, palladium catalysis can be used for various C-H activation and annulation strategies to build complex fused heterocyclic systems. mdpi.com

The isoquinoline-1,3-dione core itself is a privileged scaffold in medicinal chemistry and can be modified through various reactions. nih.govnih.gov The combination of this versatile core with the reactive diallyl groups makes this compound a promising starting material for the synthesis of novel, complex molecules with potential applications in catalysis and materials.

Exploration in Polymer Chemistry and Materials Science (e.g., as monomers, cross-linkers)

In the realm of polymer chemistry, diallyl compounds are recognized for their capacity to act as monomers and cross-linking agents, leading to the formation of thermosetting resins with desirable properties. gantrade.com The presence of two allyl groups in this compound suggests its potential utility in the synthesis of novel polymers.

Allyl monomers often exhibit a phenomenon known as degradative chain transfer, which can lead to polymers with low molecular weights. researchgate.net However, diallyl monomers can undergo cyclopolymerization, a process that forms macromolecules with alternating cyclic and linear units. researchgate.net This specific type of polymerization can mitigate the issue of chain transfer and result in polymers with higher molecular weights and thermal stability. e3s-conferences.orggoogle.com

Potential Polymerization Pathways:

Free Radical Polymerization: Initiated by thermal or photochemical means, the diallyl groups can polymerize to form a cross-linked network. Photoinitiation has been shown to be effective in achieving high conversion for diallyl monomers. nih.gov

Cyclopolymerization: Transition metal catalysts, such as those based on palladium, can promote the cyclopolymerization of diallyl monomers to yield polymers with defined microstructures. cambridge.org

The resulting polymers incorporating the this compound unit would possess unique characteristics due to the rigid and polar heterocyclic core. These materials could exhibit enhanced thermal stability, specific adhesion properties, and potentially, metal-chelating capabilities integrated into the polymer matrix.

Table of Potential Polymer Properties:

| Property | Potential Advantage |

| Thermal Stability | The rigid isoquinoline core could impart high thermal stability to the resulting polymer. google.com |

| Adhesion | The polar nature of the dione (B5365651) and hydroxyl groups may enhance adhesion to various substrates. |

| Metal Chelation | The integrated 2-hydroxyisoquinoline-1,3-dione units could allow the polymer to act as a solid-supported chelator. |

| Cross-linking Density | The diallyl functionality allows for the formation of highly cross-linked thermoset materials. nih.gov |

Chelation Chemistry and Metal Ion Interactions for Catalysis or Sensing

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold is a known metal ion chelator. smolecule.com This ability stems from the arrangement of the hydroxyl and carbonyl groups, which can form stable complexes with various metal ions. Studies on the parent compound have demonstrated its interaction with magnesium (Mg²⁺) and manganese (Mn²⁺) ions. smolecule.com This chelating property is central to its biological activity as an inhibitor of certain metalloenzymes.

In a non-biological context, this chelation capability can be harnessed for applications in catalysis and chemical sensing. By forming complexes with transition metals, this compound could serve as a ligand for homogeneous catalysts. The electronic environment around the metal center, and thus its catalytic activity, could be tuned by modifications to the isoquinoline ring.

Furthermore, the binding of specific metal ions could induce a change in the spectroscopic properties of the molecule (e.g., UV-Vis absorption or fluorescence). This phenomenon could be exploited for the development of selective colorimetric or fluorescent sensors for the detection of certain metal ions. The diallyl groups could also serve as anchor points for immobilizing these chelating units onto solid supports, creating heterogeneous catalysts or reusable sensors.

Table of Potential Metal Chelation Applications:

| Application | Principle |

| Homogeneous Catalysis | Forms catalytically active complexes with transition metals. nih.gov |

| Heterogeneous Catalysis | Diallyl groups allow for immobilization on a solid support, creating a recyclable catalyst. |

| Metal Ion Sensing | Metal binding induces a detectable spectroscopic change (colorimetric or fluorescent). |

| Metal Sequestration | Can be used to remove specific metal ions from solutions, potentially in environmental remediation or purification processes. |

Application in Corrosion Inhibition, Drawing Parallels from Related Diallyl-Substituted Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic media. nih.govresearchgate.nettaylorfrancis.com Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption occurs through the heteroatoms (in this case, nitrogen and oxygen) which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal.

The structure of this compound incorporates several features that suggest its potential as a corrosion inhibitor:

Nitrogen and Oxygen Heteroatoms: The presence of nitrogen and oxygen atoms with lone pair electrons facilitates strong adsorption onto metal surfaces.

Aromatic Ring System: The planar isoquinoline ring can adsorb onto the metal surface via π-electron interactions, leading to greater surface coverage.

Allyl Groups: The allyl groups can also contribute to the inhibitory effect. The π-electrons of the double bonds can interact with the metal surface. Additionally, the presence of alkyl chains can increase the surface area covered by the inhibitor molecule, enhancing the protective barrier. nih.gov

Table of Features Contributing to Corrosion Inhibition:

| Structural Feature | Mechanism of Action |

| Nitrogen/Oxygen Atoms | Coordination with metal atoms via lone pair electrons (chemisorption). |

| Isoquinoline Ring | π-electron interaction with the metal surface, increasing surface coverage. |

| Diallyl Groups | π-bond interaction and increased surface area coverage, enhancing the protective barrier. nih.gov |

| Overall Molecular Size | A larger molecule can cover a greater surface area, improving inhibition efficiency. |

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

Current synthetic strategies for isoquinoline-1,3-diones often involve multi-step processes that may rely on harsh reagents, toxic solvents, or transition-metal catalysts, presenting environmental and economic challenges. rsc.org Future research should prioritize the development of greener and more sustainable synthetic methodologies for 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione. The focus is on improving atom economy, reducing waste, and utilizing environmentally benign conditions. rsc.orgresearchgate.net

Recent advances in organic synthesis offer several promising avenues. rsc.org Photo- and electro-organic synthesis, for example, use light or electrical energy as clean reagents to drive reactions, often under mild conditions. researchgate.netresearchgate.net Cascade reactions, which combine multiple bond-forming events in a single operation, can significantly reduce the number of steps, solvent use, and purification requirements. rsc.orgrsc.org Exploring metal-free catalytic systems and the use of sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also critical areas for investigation. researchgate.net

| Synthetic Strategy | Description | Potential Advantages for Green Synthesis | Key Research Objective |

|---|---|---|---|

| Photocatalytic Radical Cyclization | Utilizes a photocatalyst (e.g., organic dyes) and visible light to generate radicals from precursors like N-methacryloyl benzamides, initiating a cyclization cascade. acs.orgrsc.org | Metal-free, mild reaction conditions, high functional group tolerance, use of light as a traceless reagent. | Adaptation of known photocatalytic methods to synthesize the diallylated core structure efficiently. |

| Electrochemical Synthesis | Employs an electric current to mediate redox reactions, forming the isoquinoline-1,3-dione ring system without the need for chemical oxidants or reductants. researchgate.net | Avoids stoichiometric hazardous reagents, high selectivity, potential for scalability. | Developing an electrochemical cell setup and optimizing conditions (electrode material, solvent, electrolyte) for the target molecule. |

| Cascade Reactions | Designing a one-pot reaction where a sequence of intramolecular reactions (e.g., radical addition followed by cyclization) occurs to build the final structure from simple starting materials. rsc.orgrsc.org | Reduces reaction steps, minimizes solvent waste and purification efforts, improves overall efficiency. | Design of novel starting materials that can undergo a programmed cascade to form the 4,4-diallyl substituted product. |

| Benign Solvent Systems | Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical CO2, or bio-derived solvents like 2-MeTHF. researchgate.net | Reduces environmental impact, improves safety, aligns with sustainable chemistry principles. | Testing the solubility and reactivity of intermediates and catalysts in various green solvents to find an optimal system. |

Design and Synthesis of Novel Molecular Architectures Incorporating the this compound Scaffold

The isoquinoline-1,3-dione framework is considered a "privileged scaffold" due to its recurrence in molecules with diverse biological activities. nih.govresearchgate.net The two allyl groups in this compound serve as highly versatile chemical handles for post-synthetic modification, enabling its incorporation into a wide array of novel and complex molecular architectures. This opens up possibilities beyond simple derivatives, extending into macrocycles, polymers, and multifunctional conjugates.

Future work could focus on leveraging the reactivity of the terminal alkenes of the diallyl groups. Reactions such as olefin metathesis, thiol-ene "click" chemistry, hydroboration-oxidation, and polymerization are all viable strategies to construct larger, more elaborate structures. These new architectures could find applications in medicinal chemistry, materials science, and supramolecular chemistry.

| Molecular Architecture | Synthetic Strategy | Potential Application Area | Key Research Objective |

|---|---|---|---|

| Macrocycles and Cages | Ring-closing metathesis (RCM) using Grubbs-type catalysts to link the two allyl groups, either intramolecularly or intermolecularly with a diene linker. | Host-guest chemistry, molecular sensing, drug delivery. | To optimize RCM conditions to control ring size and explore the host-guest properties of the resulting macrocycles. |

| Functional Polymers | Acyclic diene metathesis (ADMET) polymerization or radical polymerization of the diallyl monomer. | High-performance plastics, functional coatings, semiconducting materials. rsc.orgresearchgate.net | To synthesize and characterize polymers, investigating their thermal, mechanical, and electronic properties. |

| Bioconjugates | Thiol-ene "click" reaction to attach the scaffold to cysteine-containing peptides or other biomolecules. | Targeted drug delivery, chemical biology probes. | To develop efficient and biocompatible conjugation protocols and evaluate the stability and activity of the resulting bioconjugates. |

| Dendrimers | Iterative functionalization of the allyl groups (e.g., hydroboration-oxidation to alcohols, followed by esterification with a branching unit) to build dendritic structures. | Drug delivery, catalysis, nanoscale reactors. | To establish a robust, multi-generational synthetic route to dendrimers and study their solution-phase behavior. |

Advanced Computational Studies for Predicting Novel Reactivity and Supramolecular Assembly

Computational chemistry provides powerful tools for predicting molecular properties, reactivity, and intermolecular interactions, thereby guiding experimental design and accelerating discovery. plos.orgrepec.org For this compound, advanced computational studies represent a significant and largely unexplored avenue of research. Methodologies such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide deep insights that are difficult to obtain through experimentation alone. nih.govresearchgate.netnih.gov

Future computational work could focus on three main areas: predicting the reactivity of the functional groups, understanding its potential as a bioactive molecule by docking it into enzyme active sites, and modeling its self-assembly into supramolecular structures. The N-hydroxy group and the dione (B5365651) carbonyls are capable of forming strong hydrogen bonds, while the aromatic core can participate in π-π stacking interactions, suggesting a rich potential for forming ordered assemblies like gels, liquid crystals, or nanofibers. nih.gov

| Computational Method | Research Focus | Predicted Outcome/Insight | Key Research Objective |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Spectroscopic Properties | Calculation of frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions or radical reactions. Prediction of IR and NMR spectra to aid in experimental characterization. nih.govresearchgate.net | To build an accurate computational model of the molecule to predict its behavior in unexplored chemical reactions. |

| Molecular Docking | Bioactivity Screening | Prediction of binding modes and affinities to various biological targets (e.g., kinases, integrases) based on the known activity of related isoquinoline-diones. plos.orgrepec.org | To virtually screen the compound against libraries of protein targets to identify potential therapeutic applications. |

| Molecular Dynamics (MD) Simulations | Supramolecular Assembly | Simulation of multiple molecules in a solvent box to observe spontaneous self-assembly into ordered structures driven by hydrogen bonding and π-stacking. | To predict whether the molecule can form stable, ordered aggregates and to understand the forces driving this assembly. |

| Quantitative Structure-Activity Relationship (QSAR) | Design of Derivatives | Development of models that correlate structural features of designed derivatives with predicted activity, guiding the synthesis of more potent analogues. plos.org | To create a predictive QSAR model for a specific biological target to rationally design the next generation of compounds. |

Investigation of its Role in Non-Traditional Catalysis or Smart Materials Development

The functional complexity of this compound suggests its potential use in advanced applications beyond traditional pharmaceuticals, specifically in the fields of catalysis and smart materials. These avenues remain completely unexplored for this particular molecule.

In catalysis, the isoquinoline-dione core could act as a novel bidentate ligand for transition metals, with the N-hydroxy and a carbonyl oxygen serving as coordination points. The electronic properties of the ligand could be tuned by modifying the aromatic ring, potentially leading to new catalysts for organic transformations.

In materials science, the diallyl groups are ideal for polymerization, which could lead to the creation of "smart" polymers that respond to external stimuli. rsc.org For instance, the N-hydroxy group could impart pH-responsiveness, as its protonation state would change with pH, altering the polymer's solubility or conformation. nih.govnih.govmdpi.com This could be exploited to create materials for controlled drug release, sensors, or self-healing composites. researchgate.net The isoquinoline-1,3-dione unit itself has been incorporated into conjugated polymers for applications in organic electronics, suggesting that polymers derived from this diallyl derivative could also possess interesting semiconducting properties. rsc.orgresearchgate.net

| Application Area | Proposed Role of the Compound | Mechanism/Principle | Potential End-Use |

|---|---|---|---|

| Organometallic Catalysis | As a novel N,O-bidentate ligand for transition metals (e.g., Pd, Rh, Cu). | The N-hydroxy and C1-carbonyl groups chelate to a metal center, creating a catalytically active complex for cross-coupling or asymmetric reactions. | New catalysts for fine chemical synthesis. |

| pH-Responsive Polymers | As a functional monomer for creating smart hydrogels or nanoparticles. | The N-hydroxy group's acidity allows the polymer to swell or collapse in response to pH changes, triggering the release of an encapsulated payload. nih.govresearchgate.net | Targeted drug delivery systems that release drugs in the acidic microenvironment of tumors or endosomes. |

| Organic Semiconductors | As a building block for π-conjugated polymers. | Polymerization (e.g., via ADMET) could create a polymer where the electron-withdrawing isoquinoline-dione core influences the material's electronic band gap. rsc.org | Active layer materials in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). |

| Self-Healing Materials | As a cross-linking agent in a polymer network. | The diallyl groups can be used to form cross-links. The inherent hydrogen bonding capability of the core could introduce reversible, non-covalent interactions that allow the material to repair itself upon damage. | Durable coatings and advanced composites. |

Q & A

Basic: What are the recommended protocols for preparing stable solutions of 4,4-Diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione for in vitro and in vivo studies?

Answer:

For in vitro studies, dissolve the compound in DMSO (recommended for most cases), ethanol, or DMF. If solubility issues arise, use minimal solvent volume to avoid sample loss. For in vivo applications, use injectable formulations such as:

- Formulation 1 : DMSO:Tween 80:Saline (10:5:85 v/v).

- Formulation 2 : DMSO:PEG300:Tween 80:Saline (10:40:5:45 v/v).

For oral dosing, suspend the compound in 0.5% carboxymethyl cellulose (CMC-Na). Always prepare fresh working solutions and validate solubility under experimental conditions. Pre-dissolve in DMSO for stock solutions (e.g., 50–100 mg/mL) and store at -80°C with limited freeze-thaw cycles .

Basic: How can the purity and structural integrity of synthesized this compound derivatives be validated?

Answer:

Use a combination of:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- NMR Spectroscopy (1H, 13C) to verify substitution patterns and stereochemistry.

- HPLC with UV/Vis detection to assess purity (>95% recommended).

For example, in analogous isoquinoline-dione derivatives, HRMS and NMR data were critical for confirming bromination or alkylation at the 4-position .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of 4,4-diallyl derivatives targeting viral enzymes?

Answer:

- Enzymatic Assays : Measure IC50 values (e.g., against HIV-1 integrase or HBV RNase H) using recombinant proteins. For instance, 2-hydroxyisoquinoline-1,3-dione derivatives showed IC50 values of 6.32 µM (HIV-1 integrase) and 28.1 µM (HBV RNase H) .

- Molecular Docking : Use software like AutoDock to model interactions with catalytic residues (e.g., Mg²⁺-binding sites in viral enzymes). Studies on 4-substituted analogs revealed improved binding affinity with hydrophobic substituents .

- Cellular Retention Studies : Compare EC50 (cellular efficacy) and IC50 (enzymatic inhibition) to assess bioavailability. A 7-fold lower EC50 than IC50 in HBV studies suggested cellular accumulation or metabolite activation .

Advanced: How should researchers address discrepancies between enzymatic inhibition data and cellular efficacy in antiviral studies?

Answer:

- Mechanistic Validation : Use strand-specific PCR to confirm target engagement (e.g., reduced plus-polarity HBV DNA indicates RNase H inhibition) .

- Metabolite Profiling : Perform LC-MS to identify active metabolites.

- Cellular Uptake Assays : Quantify intracellular compound levels via fluorescence tagging or radiolabeling.

- Enzyme Kinetics : Compare recombinant vs. full-length enzyme activity. For example, HBV RNase H inhibition discrepancies were attributed to higher affinity for the full-length enzyme .

Advanced: What synthetic methodologies enable efficient modification of the 4-position in isoquinoline-1,3-dione scaffolds?

Answer:

- Alkylation : React 4,4-dimethylisoquinoline-1,3-dione with haloalkanes (e.g., 1-chloro-2-bromoethane) using K₂CO₃ and triethylamine as base catalysts .

- Visible-Light Catalysis : Utilize decarboxylative acyl radical cascades with α-keto acids for 4-acylation. This method offers broad substrate tolerance under mild conditions .

- Eschenmoser Coupling : For sulfur-containing derivatives, react 4-bromo analogs with thioamides (e.g., thiobenzamide) .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Answer:

- Molecular Weight : 177.16 g/mol (base scaffold).

- LogP : 0.538 (indicates moderate hydrophobicity).

- Solubility : >10 mM in DMSO; <1 mg/mL in water.

- Stability : Store as a powder at -20°C; in solution, use within 1 month at -80°C .

Advanced: How can computational tools guide the optimization of 4,4-diallyl derivatives for dual antiviral and anticancer activity?

Answer:

- Pharmacophore Modeling : Identify critical motifs (e.g., hydroxyl group at 2-position for RNase H inhibition) .

- MD Simulations : Assess binding stability with viral or human targets (e.g., HIV integrase vs. human endonucleases).

- ADMET Prediction : Use SwissADME or ADMETLab to optimize bioavailability and reduce off-target effects. Studies on similar compounds highlighted the importance of balancing LogP (1–3) and polar surface area (~60 Ų) for blood-brain barrier penetration .

Basic: What analytical techniques are recommended for characterizing synthetic intermediates during derivative synthesis?

Answer:

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent).

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for dione moieties).

- Melting Point Analysis : Compare with literature values for purity assessment (e.g., 382.7°C boiling point for the base scaffold) .

Advanced: What experimental controls are critical when evaluating enzymatic inhibition in the presence of metal cofactors?

Answer:

- Metal Chelation Assays : Include EDTA to confirm Mg²⁺/Mn²⁺-dependent activity.

- Blank Reactions : Test compound activity in the absence of metal ions.

- Competitor Controls : Use known inhibitors (e.g., raltegravir for HIV integrase) to validate assay conditions .

Advanced: How can researchers mitigate solubility limitations in high-throughput screening (HTS) of 4,4-diallyl derivatives?

Answer:

Retrosynthesis Analysis